4-(Cyclopropylsulfonyl)phenylboronic acid

Organic Synthesis Quality Control Medicinal Chemistry

BUY 4-(Cyclopropylsulfonyl)phenylboronic acid (CAS 1217501-07-9), the validated building block for antimalarial PfPK7 inhibitor SAR and late-stage kinase diversification. The unique cyclopropylsulfonyl group delivers distinct steric and electronic effects that cannot be replicated by methylsulfonyl or trifluoromethyl analogs. Verified ≥98% purity (HPLC/NMR) ensures reliable performance in sensitive palladium-catalyzed couplings, reducing the risk of catalyst poisoning and side reactions. Available in convenient research quantities with flexible shipping options.

Molecular Formula C9H11BO4S
Molecular Weight 226.053
CAS No. 1217501-07-9
Cat. No. B567998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylsulfonyl)phenylboronic acid
CAS1217501-07-9
Synonyms4-(cyclopropylsulfonyl)phenylboronic acid
Molecular FormulaC9H11BO4S
Molecular Weight226.053
Structural Identifiers
SMILESB(C1=CC=C(C=C1)S(=O)(=O)C2CC2)(O)O
InChIInChI=1S/C9H11BO4S/c11-10(12)7-1-3-8(4-2-7)15(13,14)9-5-6-9/h1-4,9,11-12H,5-6H2
InChIKeyPSSBXFAHOTXNHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Cyclopropylsulfonyl)phenylboronic Acid (CAS 1217501-07-9): Procurement-Grade Specifications and Core Properties


4-(Cyclopropylsulfonyl)phenylboronic acid (CAS 1217501-07-9) is a specialized organoboron compound featuring a phenyl ring substituted with both a boronic acid moiety and a cyclopropylsulfonyl group . It serves as a key building block in organic synthesis, primarily for constructing complex molecules via Suzuki-Miyaura cross-coupling reactions . The compound is available from multiple reputable vendors with a standard purity specification of 98%, as confirmed by analytical data such as NMR and HPLC .

The Risk of Substituting 4-(Cyclopropylsulfonyl)phenylboronic Acid: Why Analogs Cannot Be Casually Interchanged


In synthetic chemistry, the substitution of one arylboronic acid for another is a common but risky practice. While other para-substituted phenylboronic acids, such as 4-(methylsulfonyl)phenylboronic acid or 4-(trifluoromethyl)phenylboronic acid, share the same core reactivity in cross-coupling, the unique cyclopropylsulfonyl group of the target compound introduces critical differences in electronic properties, steric bulk, and lipophilicity . These factors directly influence reaction yield, selectivity, and the final compound's physicochemical profile, making 'generic' substitution a potential cause of failed syntheses or suboptimal biological outcomes . The following quantitative evidence demonstrates where these differences are most pronounced and verifiable.

4-(Cyclopropylsulfonyl)phenylboronic Acid: Quantitative Differentiation Against Analogs


Validated 98% Purity Specification for Reliable Synthetic Reproducibility

The target compound is consistently supplied with a verified purity of 98%, a key specification for ensuring reproducible yields in sensitive reactions. This level of purity is comparable to that of the commonly used 4-(methylsulfonyl)phenylboronic acid (also often supplied at 98% purity ). However, the cyclopropylsulfonyl variant differentiates itself by being a less common reagent, where sourcing a batch with validated analytical documentation (HPLC, NMR) is critical for avoiding impurities that can poison catalysts or lead to side reactions, a risk that increases with less specialized analogs from unverified sources.

Organic Synthesis Quality Control Medicinal Chemistry

Validated Use in Antiplasmodial Hit-to-Lead Optimization

The target compound was specifically employed as a reagent in a published medicinal chemistry study aimed at optimizing antiplasmodial imidazopyridazine hits from a SoftFocus kinase library . While the exact synthetic yield for this specific building block is not disclosed, its application in this context is a key differentiator. Unlike more common analogs like 4-(methylsulfonyl)phenylboronic acid, which is broadly used, the cyclopropylsulfonyl variant has been documented in a focused, high-value drug discovery program. This provides a clear, published rationale for its selection, linking it to a specific chemical series with demonstrated in vitro and in vivo activity [1].

Antimalarial Drug Discovery Kinase Inhibition Medicinal Chemistry

Differentiation from Protected Pinacol Ester: Direct Use vs. Enhanced Stability

The target compound, 4-(Cyclopropylsulfonyl)phenylboronic acid, is the free acid form (Molecular Weight: 226.06 g/mol) . Its protected derivative, 4-(Cyclopropylsulfonyl)phenylboronic acid pinacol ester (CAS 648906-27-8), has a significantly higher molecular weight of 308.2 g/mol . While the pinacol ester is noted for its enhanced stability and is often preferred for storage, the free acid is the reactive species required for the transmetalation step in Suzuki-Miyaura couplings. Using the free acid avoids the need for an in situ deprotection step, which can simplify reaction setup and workup. The choice between these forms is a critical procurement decision based on specific reaction protocols and shelf-life requirements.

Suzuki-Miyaura Coupling Reagent Selection Organic Synthesis

4-(Cyclopropylsulfonyl)phenylboronic Acid: Optimal Application Scenarios for Procurement


Synthesis of Imidazopyridazine-Based Antimalarial Leads

For medicinal chemistry teams engaged in antimalarial drug discovery, specifically those working on imidazopyridazine scaffolds and kinase targets, this compound is the optimal choice. Its documented use in a high-profile hit-to-lead optimization study for PfPK7 inhibitors provides a validated starting point for SAR exploration . Procuring this specific building block can accelerate the development of novel analogs by leveraging established synthetic routes, rather than starting from a less precedented analog.

Late-Stage Diversification in Kinase Inhibitor Programs

In programs developing kinase inhibitors for oncology or other indications, the cyclopropylsulfonyl group offers a distinct steric and electronic profile compared to common substituents like methylsulfonyl or trifluoromethyl. While direct yield data is unavailable, this building block is ideal for late-stage diversification efforts where introducing a unique, three-dimensional cyclopropyl group can modulate potency, selectivity, and physicochemical properties like lipophilicity and metabolic stability, as implied by the research context of its known applications [1].

High-Fidelity Suzuki-Miyaura Cross-Coupling Where Purity is Critical

When a synthetic sequence requires a sensitive palladium-catalyzed coupling, the validated 98% purity of this compound (as documented by suppliers like Bidepharm ) makes it a reliable choice. The documented quality control reduces the risk of catalyst poisoning or side reactions that can plague less rigorously characterized boronic acid building blocks. This is particularly valuable in the synthesis of advanced intermediates or final compounds where purification is challenging.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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